molecular formula C6H6Br2N2 B151000 (2,5-Dibromophenyl)hydrazine CAS No. 62672-26-8

(2,5-Dibromophenyl)hydrazine

Cat. No. B151000
CAS RN: 62672-26-8
M. Wt: 265.93 g/mol
InChI Key: MVYLGBZJXJXCPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazine derivatives can involve various chemical reactions. For instance, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, is achieved through the condensation of picryl chloride with hydrazine hydrate . This process is based on scanty literature reports and involves a reaction at 30-50 degrees Celsius in methanol. Similarly, the synthesis of fluorinated Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones is achieved via a ring-enlargement reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles and hydrazine, showcasing the versatility of hydrazine in nucleophilic addition and ring transformation reactions .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the synthesized 1,2-bis(2,4,6-trinitrophenyl) hydrazine was characterized by IR and 1H NMR spectral data . The crystal structure of a host compound complex with methylhydrazine revealed centrosymmetric cyclic dimeric units, demonstrating the ability of hydrazine derivatives to form stable complexes with specific bonding patterns .

Chemical Reactions Analysis

Hydrazine derivatives can participate in a range of chemical reactions. The reaction of hydrazine with 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles leads to the formation of fluorinated Z-oximes, indicating that hydrazine can act as a nucleophile . Additionally, the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives involves the reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under Sonogashira conditions, which is a cross-coupling reaction that forms carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are crucial for their potential applications. The energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, for example, were studied and theoretically computed, indicating superior performance compared to other energetic materials . The optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives were investigated through quantum chemical calculations and cyclic voltammetric studies, revealing insights into their electronic structures and redox behaviors .

Scientific Research Applications

  • Environmental and Biological Detection :

    • A ratiometric fluorescent probe, utilizing dicyanoisophorone and a 4-bromobutyryl group, was developed for N2H4 detection. This probe is suitable for environmental water systems and fluorescence imaging in cells and zebrafish, highlighting its low cytotoxicity and high sensitivity (Zhu et al., 2019).
    • Another near-infrared fluorescence probe, CyJ, exhibited high selectivity for N2H4, with low detection limits and potential for bioimaging in live mice and various tissues (Zhang et al., 2015).
  • Corrosion Inhibition :

    • Synthesized hydrazine compounds like BDBH and DPPH demonstrated effectiveness as corrosion inhibitors on N80 steel in hydrochloric acid, showing mixed-type inhibition and adherence to Langmuir adsorption isotherm (Yadav et al., 2015).
  • Pharmaceutical and Antimicrobial Applications :

    • Certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles, without sedation or lethality, were identified as potent anticonvulsants, comparing favorably with standard drugs (Chapleo et al., 1986).
    • A series of arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines exhibited significant anti-bacterial and anti-fungal activities, highlighting their potential in antimicrobial treatments (Bharti et al., 2010).
  • Electrochemical Applications :

    • A carbon paste electrode modified by ferrocene and carbon nanotubes was developed for simultaneous determination of phenylhydrazine and hydrazine, demonstrating high sensitivity and practicality for real sample analysis (Afzali et al., 2011).
  • Chemical Sensing and Catalysis :

    • Advances in fluorescent probes for hydrazine detection in environmental and biological systems were reviewed, emphasizing their necessity due to hydrazine's toxicity and widespread use (Zhang et al., 2020).
    • Nickel catalysts have been designed for H2 production via hydrous hydrazine decomposition, focusing on achieving 100% H2 selectivity under mild conditions (He et al., 2018).

Safety And Hazards

“(2,5-Dibromophenyl)hydrazine” is associated with several hazard statements including H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection and washing thoroughly after handling .

properties

IUPAC Name

(2,5-dibromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYLGBZJXJXCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397111
Record name (2,5-dibromophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dibromophenyl)hydrazine

CAS RN

62672-26-8
Record name (2,5-dibromophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DJ Vukov - 1972 - dr.library.brocku.ca
The work herein has been divided into five sections. In the first section, a new method of converting N-aroyl- hydrazines to hydrazidic halides is described. The second section deals …
Number of citations: 3 dr.library.brocku.ca
DJ Vukov, MS Gibson, WE Lee… - Journal of the Chemical …, 1977 - pubs.rsc.org
Syntheses of 1-acetyl-7- and -8-bromo- and -6,8-dibromo-3-phenyl-4,1,2-benzothiadiazines establish, in conjunction with previous data, the generality of 1H-4,1,2-benzothiadiazine …
Number of citations: 4 pubs.rsc.org
L Li, A Martins - Tetrahedron letters, 2003 - Elsevier
We have developed an efficient synthetic pathway to rapidly access 4-bromoindoles, 4-substituted indoles, 4-bromo-7-substituted indoles, and 4,7-disubstituted indoles using a highly …
Number of citations: 29 www.sciencedirect.com
AK Bauer, J Conrad, U Beifuss - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
A highly efficient copper(I)-catalyzed approach for the synthesis of 1,1′-bisindoles that is based on the formation of four bonds in one step has been developed. The unprecedented …
Number of citations: 3 pubs.rsc.org
H El Khadem, ZM El-Shafei… - Journal of the Chemical …, 1960 - pubs.rsc.org
IT was shown that glucose 2, 4-dibromophenylosazone, when refluxed with aqueous copper sulphate, did not yield the expected 2, 4-dibromophenylosotriazole, but instead lost its 2-…
Number of citations: 0 pubs.rsc.org
DE Williams, CR Martin, EA Dolgopolova… - Journal of the …, 2018 - ACS Publications
Stimuli-responsive materials are vital for addressing emerging demands in the advanced technology sector as well as current industrial challenges. Here, we report for the first time that …
Number of citations: 108 pubs.acs.org
CR Martin - 2022 - search.proquest.com
Modulation of materials properties through light-based illumination has the capability to expand the technology sector due to stimuli-responsive dynamic behavior that cannot be …
Number of citations: 0 search.proquest.com

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